Lopinavir Impurity T
Description
Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging. cymitquimica.comveeprho.com These substances can originate from various sources, including raw materials, intermediates, by-products of the synthesis process, and degradation of the final API. pharmaguideline.com Impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.com Organic impurities can be starting materials, by-products, intermediates, or degradation products. contractpharma.com Inorganic impurities may include reagents, catalysts, heavy metals, or other residual materials. contractpharma.combiomedres.us The presence of these impurities can affect the safety, efficacy, and stability of the drug product. cymitquimica.comcontractpharma.com
Significance of Impurity Profiling in Drug Development and Quality Control
Impurity profiling is the identification, quantification, and control of impurities in a drug substance. globalpharmatek.com This process is a critical component of drug development and quality control, ensuring that the final product meets stringent safety and quality standards. biomedres.us The significance of impurity profiling is multifaceted:
Ensuring Patient Safety: The primary goal of impurity profiling is to identify and control potentially toxic or mutagenic impurities that could pose a risk to patients. biomedres.usglobalpharmatek.com
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of impurities in pharmaceuticals. globalpharmatek.comijpsjournal.comtandfonline.com Comprehensive impurity profiling is a mandatory requirement for new drug applications. globalpharmatek.com
Process Optimization: By identifying the source of impurities, manufacturers can optimize the synthetic process to minimize their formation, leading to a higher quality API and more efficient manufacturing. globalpharmatek.comaquigenbio.com
Stability and Shelf-Life Determination: Impurity profiling helps in identifying degradation products, which is crucial for establishing the drug's stability and determining its appropriate shelf-life and storage conditions. biomedres.usglobalpharmatek.com
Analytical Method Validation: The process of impurity profiling is integral to the validation of analytical methods used to detect and quantify these impurities, ensuring accuracy and reliability. globalpharmatek.com
Overview of Lopinavir (B192967) and its Related Substances
Lopinavir is an antiretroviral drug that belongs to the class of protease inhibitors. nih.govnih.gov It is used in combination with Ritonavir (B1064) to treat HIV infections. pharmaffiliates.combepls.com Lopinavir is chemically designated as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. nih.gov During the synthesis and storage of Lopinavir, several related substances, or impurities, can be formed. nih.gov The International Conference on Harmonisation (ICH) guidelines recommend that impurities present in amounts greater than 0.1% should be identified and characterized. nih.gov
Lopinavir Impurity T is one such related substance. synzeal.comclearsynth.com It is also known by its chemical name N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea (as per the European Pharmacopoeia) or N,N′-(2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide] (as per the United States Pharmacopeia), and is also referred to as Lopinavir Aminoalcohol Urea (B33335). synzeal.comallmpus.comalentris.org
Properties of this compound
| Property | Value | Source(s) |
| Chemical Name (EP) | N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea | synzeal.comallmpus.comalentris.org |
| Chemical Name (USP) | N,N′-(2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide] | synzeal.comalentris.org |
| Synonym | Lopinavir Aminoalcohol Urea (USP) | synzeal.comallmpus.comalentris.org |
| CAS Number | 1797024-56-6 | synzeal.comclearsynth.comallmpus.comalentris.orgpharmaffiliates.com |
| Molecular Formula | C₅₇H₆₆N₄O₇ | clearsynth.comallmpus.comalentris.orgpharmaffiliates.comaxios-research.com |
| Molecular Weight | 919.16 g/mol | clearsynth.comallmpus.com |
Synthesis and Characterization of Lopinavir and its Impurities
The synthesis of Lopinavir is a multi-step process. nih.govresearchgate.net During this process, various related substances can be formed. For instance, one synthetic route involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid to yield Lopinavir. nih.gov Impurities can arise from side reactions or the presence of impurities in starting materials. nih.govresearchgate.net For example, the dimerization of 2,6-dimethylphenol (B121312), a starting material, can lead to the formation of a dimeric impurity. researchgate.net
The characterization of Lopinavir and its impurities is crucial for quality control. nih.govresearchgate.net Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of Lopinavir and its related substances. scielo.britmedicalteam.plwho.int Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and efficient separation. scielo.brscielo.br Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of these impurities. nih.govresearchgate.net
Analytical Techniques for Lopinavir and its Impurities
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Lopinavir and its impurities. scielo.britmedicalteam.plwho.int |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid and efficient separation and quantification. scielo.brscielo.br |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of impurities based on their mass-to-charge ratio. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. nih.govresearchgate.net |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecules. researchgate.net |
Properties
CAS No. |
1797024-56-6 |
|---|---|
Molecular Formula |
C57H66N4O7 |
Molecular Weight |
919.16 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |
Origin of Product |
United States |
Q & A
Q. What analytical techniques are recommended for detecting Lopinavir Impurity T in tablet formulations?
Reverse-phase liquid chromatography (RP-LC) with UV detection is the primary method for quantifying trace-level impurities like this compound. The method employs a YMC Pack ODS-AQ column (150 × 4.6 mm, 3 µm) with a gradient mobile phase comprising phosphate buffer, acetonitrile, methanol, and tetrahydrofuran. Detection is optimized at 240 nm, ensuring sensitivity for impurities at low µg/mL levels . Validation parameters (e.g., linearity, precision) must adhere to ICH Q2 guidelines, with a typical limit of quantitation (LOQ) of 0.24 ppm .
Q. How is the specificity of an RP-LC method ensured when analyzing this compound?
Specificity is validated by:
- Injecting blank and placebo solutions to confirm no interference at the retention time of the impurity .
- Comparing chromatograms of spiked samples (Impurity T + active pharmaceutical ingredients) against unspiked samples to verify baseline separation (resolution ≥2.5 between Impurity T and Lopinavir/Ritonavir peaks) .
- Assessing signal-to-noise ratios (S/N) for LOD (S/N ≥3) and LOQ (S/N ≥10) .
Q. What parameters are critical for validating a chromatographic method for impurity quantification?
Key validation parameters per ICH guidelines include:
- Linearity : Test solutions ranging from LOQ to 250% of the specification limit, with correlation coefficients >0.9999 .
- Accuracy : Recovery studies (LOQ–150% spiked levels) showing 98–102% recovery .
- Precision : Repeatability (intra-day RSD <1%) and intermediate precision (inter-day RSD <2%) .
- Robustness : Column temperature (±5°C) and mobile phase composition variations (<2% impact on retention time) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity recovery rates during method validation?
Discrepancies in recovery (e.g., outliers in spiked samples) require:
- Re-evaluating sample preparation (e.g., sonication time, solvent homogeneity) to ensure complete impurity extraction .
- Verifying standard solution stability under storage conditions (e.g., 25°C vs. 4°C) to prevent degradation .
- Cross-validating with orthogonal techniques like LC-MS to confirm impurity identity and quantify co-eluting peaks .
Q. What strategies optimize chromatographic separation of this compound from co-eluting substances?
Optimization involves:
- Stationary phase selection : Polar-embedded C18 columns (e.g., YMC ODS-AQ) enhance retention of polar impurities .
- Gradient elution : Adjusting tetrahydrofuran concentration in the mobile phase improves peak symmetry and resolution .
- Column temperature : Elevated temperatures (40°C) reduce backpressure and enhance mass transfer, minimizing tailing .
Q. How does the choice of stationary phase affect the detection sensitivity of this compound?
- Particle size : Smaller particles (3 µm vs. 5 µm) increase theoretical plates, improving sensitivity and resolution .
- Surface chemistry : Polar-embedded groups in ODS-AQ columns enhance retention of hydrophilic impurities, reducing matrix interference from excipients .
- Batch variability : Column lot-to-lot reproducibility must be tested to ensure consistent retention times (±0.2 min) .
Methodological Considerations
Q. How are LOD and LOQ experimentally determined for this compound?
- LOD : Inject progressively diluted impurity solutions until S/N ≈3. For Impurity T, LOD is typically 0.08 µg/mL .
- LOQ : The lowest concentration with S/N ≥10 and RSD <5% across six injections. LOQ validation includes accuracy (80–120%) and precision checks .
Q. What steps ensure robustness in impurity quantification under varying laboratory conditions?
- Forced degradation studies : Expose Lopinavir to acid/alkali hydrolysis, oxidative stress, and photolysis to confirm method stability-indicating capability .
- Multivariate analysis : Design-of-experiments (DoE) evaluates factors like flow rate (±0.1 mL/min) and pH (±0.2) to identify critical method parameters .
Data Analysis and Contradictions
Q. How should researchers address non-linear calibration curves in impurity quantification?
- Dilution integrity : Verify linearity across serial dilutions (e.g., 50–150% of target concentration) to rule out saturation effects .
- Weighted regression : Apply 1/x² weighting to mitigate heteroscedasticity in low-concentration data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
